1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dimethoxybenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions.
Chlorination and Dimethylation: The intermediate is then chlorinated and dimethylated to introduce the chloro and methyl groups.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, affecting cellular signaling pathways.
DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(morpholin-1-yl)pyrimidin-5-yl)urea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(piperidin-1-yl)pyrimidin-5-yl)urea
Comparison: Compared to these similar compounds, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-11-17(12(2)22-18(21-11)25-7-5-6-8-25)24-19(26)23-14-9-13(20)15(27-3)10-16(14)28-4/h9-10H,5-8H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNKFZTVNPGRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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